Dinotefuran-desmethyl
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Overview
Description
Dinotefuran-desmethyl is a derivative of dinotefuran, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. This compound retains the core structure of dinotefuran but lacks a methyl group, which can influence its chemical properties and biological activity. Dinotefuran itself is known for its low mammalian toxicity and high efficacy against a broad range of insect pests .
Preparation Methods
The synthesis of dinotefuran-desmethyl involves several steps, starting from readily available precursorsIndustrial production methods often employ high-performance liquid chromatography (HPLC) for purification and quality control . The reaction conditions usually involve moderate temperatures and the use of solvents like methanol and water .
Chemical Reactions Analysis
Dinotefuran-desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Dinotefuran-desmethyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of neonicotinoids.
Biology: Studied for its effects on insect physiology and resistance mechanisms.
Medicine: Investigated for potential therapeutic applications due to its neuro-active properties.
Industry: Utilized in the development of new insecticides and pest control solutions .
Mechanism of Action
Dinotefuran-desmethyl exerts its effects by acting as an agonist of insect nicotinic acetylcholine receptors. This interaction disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death. The compound binds to the receptor in a mode that differs from other neonicotinoids, making it effective against resistant insect strains .
Comparison with Similar Compounds
Dinotefuran-desmethyl is unique among neonicotinoids due to its specific structural modifications. Similar compounds include:
Imidacloprid: Another neonicotinoid with a different binding mode.
Thiamethoxam: Known for its high efficacy and systemic action.
Acetamiprid: Often used in agricultural settings for pest control. This compound stands out for its lower toxicity to non-target organisms and its effectiveness against resistant insect populations .
Properties
CAS No. |
168688-99-1 |
---|---|
Molecular Formula |
C6H12N4O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-nitro-2-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H12N4O3/c7-6(9-10(11)12)8-3-5-1-2-13-4-5/h5H,1-4H2,(H3,7,8,9) |
InChI Key |
MLDRGDSZYUOWME-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
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